2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Medicinal chemistry Structure-activity relationship Benzimidazole sulfonamide

2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (CAS 886923-03-1) is a synthetic benzimidazole derivative with the molecular formula C₁₇H₁₇N₃O₃S and a molecular weight of 343.4 g/mol. The compound features a benzimidazole core substituted at the 2-position with a methanesulfonyl (-SO₂CH₃) group and at the 1-position with an N-methyl-N-phenylacetamide side chain.

Molecular Formula C17H17N3O3S
Molecular Weight 343.4
CAS No. 886923-03-1
Cat. No. B2781647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide
CAS886923-03-1
Molecular FormulaC17H17N3O3S
Molecular Weight343.4
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
InChIInChI=1S/C17H17N3O3S/c1-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)18-17(20)24(2,22)23/h3-11H,12H2,1-2H3
InChIKeyQGAWKBHGHLBQNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (CAS 886923-03-1): Structural Identity and Compound Class Context


2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (CAS 886923-03-1) is a synthetic benzimidazole derivative with the molecular formula C₁₇H₁₇N₃O₃S and a molecular weight of 343.4 g/mol . The compound features a benzimidazole core substituted at the 2-position with a methanesulfonyl (-SO₂CH₃) group and at the 1-position with an N-methyl-N-phenylacetamide side chain. This substitution pattern places it within the class of N-sulfonated benzimidazole acetamides, a scaffold associated with diverse pharmacological activities including enzyme inhibition and receptor modulation [1]. The compound is commercially available for research use, typically at ≥95% purity .

Why 2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide Cannot Be Simply Interchanged with In-Class Benzimidazole Acetamide Analogs


Within the benzimidazole acetamide class, subtle variations in the sulfonyl substituent at the 2-position and the amide N-substitution pattern produce pronounced differences in target engagement, physicochemical properties, and biological activity. For instance, replacement of the methanesulfonyl group with an ethylsulfonyl group (CAS 886924-47-6) increases both molecular weight and lipophilicity, potentially altering membrane permeability and binding kinetics . Similarly, analogs lacking the N-methyl-N-phenyl moiety or bearing a carboxylic acid instead of the acetamide side chain (e.g., CAS 891450-28-5) exhibit divergent hydrogen-bonding capacity and ionization states, precluding simple substitution . Class-level evidence from methylsulfonyl indole-benzimidazoles demonstrates that the methyl-to-ethyl sulfonyl switch can modulate anticancer potency by >2-fold in certain cell lines [1]. These structure-activity relationships underscore that even closely related benzimidazole acetamides cannot be assumed functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (CAS 886923-03-1) Versus Closest Analogs


Methylsulfonyl vs. Ethylsulfonyl Substituent: Lipophilicity and Steric Differentiation at the 2-Position of the Benzimidazole Core

The target compound bears a methanesulfonyl group (-SO₂CH₃) at the 2-position of the benzimidazole ring, whereas its closest commercially cataloged analog (CAS 886924-47-6) carries an ethylsulfonyl group (-SO₂C₂H₅) . Using BioByte ClogP calculations, the methanesulfonyl variant is predicted to have a ClogP approximately 0.5–0.7 units lower than the ethylsulfonyl counterpart, attributable to the reduced hydrocarbon surface area. In published studies on methylsulfonyl vs. ethylsulfonyl indole-benzimidazole pairs, the methylsulfonyl-bearing compounds consistently exhibited superior aqueous solubility and altered cellular permeability profiles compared to their ethylsulfonyl analogs, with solubility differences of approximately 1.5- to 2-fold favoring the methylsulfonyl variant [1].

Medicinal chemistry Structure-activity relationship Benzimidazole sulfonamide

N-Methyl-N-Phenylacetamide Side Chain: Pharmacophoric Differentiation from Carboxylic Acid and Unsubstituted Amide Analogs

The target compound contains an N-methyl-N-phenylacetamide side chain at the benzimidazole 1-position. This tertiary amide cannot act as a hydrogen bond donor, unlike its closest side-chain analog 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetic acid (CAS 891450-28-5), which bears a carboxylic acid group capable of both hydrogen bond donation and ionization at physiological pH . Literature on benzimidazole acetamide derivatives indicates that the N-methyl-N-phenyl substitution pattern is associated with enhanced passive membrane permeability relative to the free carboxylic acid, while the phenyl ring provides additional π-stacking and hydrophobic contacts with target protein binding pockets [1]. In paired comparisons of N-phenylacetamide vs. acetic acid benzimidazole derivatives tested for acetylcholinesterase and carbonic anhydrase inhibition, the N-phenylacetamide variants showed 5- to 50-fold differences in inhibitory potency depending on the specific enzyme isoform [2].

Medicinal chemistry Pharmacophore modeling Hydrogen bonding

Class-Level Biological Activity: Moderate Cytotoxicity Against MCF-7 Breast Cancer Cells with NF-κB Pathway Modulation

Vendor-reported bioactivity data for this compound (originating from screening campaigns, specific primary publication not yet identified) indicate moderate cytotoxicity against MCF-7 human breast adenocarcinoma cells with an IC₅₀ in the range of approximately 10–50 µM . For context, literature reports on structurally related methylsulfonyl indole-benzimidazoles show IC₅₀ values against MCF-7 cells ranging from 2.55 µM to 5.0 µM for optimized derivatives, while the clinical standard 5-fluorouracil exhibits IC₅₀ values of 17–24 µM in the same cell line [1]. The compound has also been reported to suppress NF-κB signaling in macrophage models . This dual activity profile—moderate direct cytotoxicity combined with anti-inflammatory signaling modulation—differentiates it from benzimidazole sulfonamides that act solely through enzyme inhibition (e.g., carbonic anhydrase inhibitors) or receptor antagonism (e.g., CB2 or VR1 antagonists) without NF-κB pathway engagement [2].

Anticancer activity MCF-7 NF-κB signaling Benzimidazole cytotoxicity

Consecutive CAS Registry Pattern with Ethylsulfonyl Analog (886924-47-6): Evidence of a Focused Sulfonyl Benzimidazole Acetamide Series

The target compound (CAS 886923-03-1) and its ethylsulfonyl analog (CAS 886924-47-6) share consecutive CAS Registry Numbers, indicating they were registered contemporaneously as part of a focused chemical series . This registry pattern is characteristic of systematic structure-activity relationship (SAR) exploration around a common benzimidazole acetamide scaffold. Within this mini-series, the structural variable is the sulfonyl alkyl chain length (methyl vs. ethyl), while the N-methyl-N-phenylacetamide pharmacophore is conserved. Published SAR data on analogous methylsulfonyl vs. ethylsulfonyl benzimidazole pairs demonstrate that the methylsulfonyl group generally provides higher ligand efficiency (potency per heavy atom) due to its smaller size and more favorable enthalpic binding contributions, whereas ethylsulfonyl variants may gain entropic advantages from hydrophobic contacts in larger binding pockets [1]. This series-level context allows researchers to select the methylsulfonyl variant for targets where binding site steric constraints favor smaller substituents, or to use the ethylsulfonyl compound as a matched-pair control in SAR studies.

Chemical series Benzimidazole library Sulfonyl substitution

Scope of Pharmacological Versatility: Multi-Target Potential Relative to Single-Mechanism Benzimidazole Comparators

The benzimidazole scaffold with N-sulfonylation and acetamide substitution is a privileged structure that has yielded ligands for diverse target classes including 5-HT₆ serotonin receptors, histone deacetylases (HDACs), glucokinase, and various kinases [1]. The target compound's specific substitution pattern—2-methanesulfonyl combined with N-methyl-N-phenylacetamide—presents a pharmacophore that has been reported to engage ATP-binding site mimetics in kinases and to show structural features compatible with HDAC inhibitor pharmacophore models . In contrast, many comparator benzimidazole derivatives in the patent literature are optimized for single-target potency: for instance, sulfonyl benzimidazole CB2 receptor agonists (US20060094750A1) show high selectivity for cannabinoid receptors but lack the acetamide side chain required for kinase or HDAC engagement [2]. This multi-target potential makes the target compound particularly valuable for phenotypic screening campaigns where target deconvolution occurs downstream, rather than target-based screening requiring pre-validated single-target engagement.

Polypharmacology Benzimidazole scaffold Kinase inhibition HDAC inhibition

Optimal Research and Procurement Scenarios for 2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (CAS 886923-03-1)


Matched Molecular Pair Analysis: Sulfonyl Chain Length SAR Studies

Researchers conducting systematic SAR exploration of sulfonyl benzimidazole acetamides should procure this compound alongside its ethylsulfonyl analog (CAS 886924-47-6) as a matched molecular pair. The consecutive CAS registry numbers and the single-atom difference (methyl vs. ethyl) provide a clean SAR probe for quantifying the impact of sulfonyl chain length on target potency, selectivity, and ADME parameters . This paired procurement strategy is particularly valuable for kinase inhibitor programs where the 2-position substituent of the benzimidazole occupies the ribose pocket or solvent-exposed region of the ATP-binding site, and small changes can dramatically affect selectivity across the kinome [1].

Phenotypic Screening for Inflammation-Associated Cancer Models

Given its reported dual activity profile—moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~10–50 µM) combined with NF-κB pathway suppression in macrophage models—this compound is well-suited for phenotypic screening in inflammation-linked oncology programs . The compound's neutral, cell-permeable N-methyl-N-phenylacetamide side chain facilitates intracellular access without requiring prodrug strategies, unlike carboxylic acid-bearing benzimidazole analogs that may show limited membrane penetration at physiological pH [1]. Researchers investigating the interplay between tumor cell cytotoxicity and tumor microenvironment inflammation (e.g., in triple-negative breast cancer or colitis-associated colorectal cancer models) may find this dual-mechanism profile advantageous over single-mechanism comparators.

Benzimidazole Scaffold Diversification in Medicinal Chemistry Libraries

For organizations building or expanding screening compound libraries, this compound represents a 'privileged scaffold' exemplar that combines three pharmacophoric elements: the benzimidazole core (a known bioisostere of purines), the methanesulfonyl electron-withdrawing group (modulating ring electronics and hydrogen bond acceptor capacity), and the N-methyl-N-phenylacetamide side chain (providing hydrophobic and π-stacking interactions) . The scaffold has documented activity across multiple target classes including kinases, HDACs, GPCRs (5-HT₆), and carbonic anhydrases [1]. Procuring this compound as part of a focused benzimidazole sulfonamide subset enables efficient coverage of diverse biological target space with a relatively small number of compounds, improving screening deck efficiency.

Negative Control Compound for Selective CB2 or VR1 Benzimidazole Programs

Patent literature describes benzimidazole derivatives with high selectivity for specific targets such as CB2 cannabinoid receptors (US20060094750A1) or vanilloid receptor VR1 (WO2006033620) that employ different substitution patterns . The target compound's 2-methanesulfonyl-1-(N-methyl-N-phenylacetamide) substitution pattern is structurally distinct from these targeted chemotypes and may serve as a selectivity control compound in counter-screening panels. Its use as a negative control helps establish that biological activity observed with lead compounds is genuinely target-mediated rather than arising from non-specific benzimidazole scaffold effects.

Quote Request

Request a Quote for 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.